molecular formula C8H10N2O3 B1428710 Methyl 6-amino-5-methoxypicolinate CAS No. 1072077-54-3

Methyl 6-amino-5-methoxypicolinate

Cat. No. B1428710
M. Wt: 182.18 g/mol
InChI Key: LLSMWTSTUZFKJT-UHFFFAOYSA-N
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Description

“Methyl 6-amino-5-methoxypicolinate” is a heterocyclic organic compound. It is structurally related to niacin, 2-pyridone, and picolinic acid. Its empirical formula is C8H10N2O2 and its molecular weight is 182.18 g/mol.


Synthesis Analysis

The synthesis of “Methyl 6-amino-5-methoxypicolinate” involves the condensation of 5,6-diaminouracil derivatives and various carboxylic acids . More detailed synthetic routes can be found in the referenced papers .


Molecular Structure Analysis

The linear formula of “Methyl 6-amino-5-methoxypicolinate” is C8H10N2O3 . The InChI code is 1S/C8H10N2O3.ClH/c1-12-7-5(9)3-4-6(10-7)8(11)13-2;/h3-4H,9H2,1-2H3;1H .


Physical And Chemical Properties Analysis

“Methyl 6-amino-5-methoxypicolinate” has a molecular weight of 182.18 g/mol. The compound is a white solid . More detailed physical and chemical properties can be found in the referenced papers .

Scientific Research Applications

Anticancer Applications

Methyl 6-amino-5-methoxypicolinate and its derivatives have shown potential in anticancer research. A study by Minegishi et al. (2015) found that certain compounds, including those with methoxy groups, exhibited promising antiproliferative activity toward human cancer cells. This effect was attributed to the inhibition of tubulin polymerization, a crucial process in cell division, suggesting potential applications in cancer treatment (Minegishi et al., 2015).

Interaction with Tubulin

Further supporting its role in cancer research, Wang et al. (2014) studied compounds with a 6-methoxy-1,2,3,4-tetrahydroquinoline moiety for their ability to inhibit tubulin polymerization. The study identified compounds that exhibited significant cytotoxic activity and potency against tubulin assembly, making them potential candidates for antitumor drugs (Wang et al., 2014).

Antibacterial Activity

In the field of antimicrobial research, Meyer et al. (2001) investigated 4-amino-8-methylquinolines substituted with hydroxy or methoxy groups at the 5- and 6-position for their antibacterial properties. These novel 4-aminoquinolines exhibited slight antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating potential applications in the development of new antimicrobial agents (Meyer et al., 2001).

Detection and Labeling

In the area of biomedical analysis, Hirano et al. (2004) described the use of 6-Methoxy-4-quinolone, a derivative, as a novel fluorophore. This compound showed strong fluorescence in a wide pH range, indicating its potential as a fluorescent labeling reagent for various biological and chemical analyses (Hirano et al., 2004).

Safety And Hazards

The safety data sheet for a similar compound, “Methyl 6-amino-5-bromonicotinate”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle this compound with care, using protective clothing and working in a well-ventilated area .

properties

IUPAC Name

methyl 6-amino-5-methoxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-12-6-4-3-5(8(11)13-2)10-7(6)9/h3-4H,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSMWTSTUZFKJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-amino-5-methoxypicolinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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